9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazoloquinazoline scaffold
Preparation Methods
The synthesis of 9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the triazoloquinazoline scaffold. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or triazoloquinazoline rings are replaced with other groups using appropriate reagents and conditions.
Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and pyrazole derivatives. Compared to these compounds, 9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of the pyrazole and triazoloquinazoline scaffolds, which confer distinct chemical and biological properties. Some similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Properties
Molecular Formula |
C13H14N6O |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
9-(1-methylpyrazol-4-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C13H14N6O/c1-18-6-8(5-15-18)12-11-9(3-2-4-10(11)20)17-13-14-7-16-19(12)13/h5-7,12H,2-4H2,1H3,(H,14,16,17) |
InChI Key |
BDFGQSUILKULLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
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